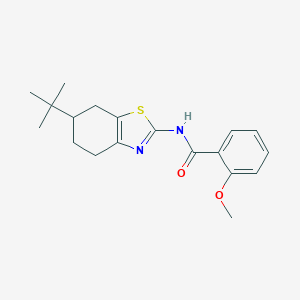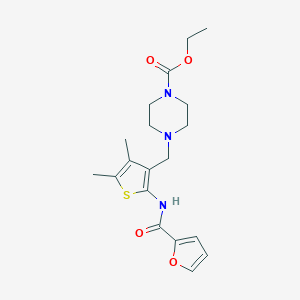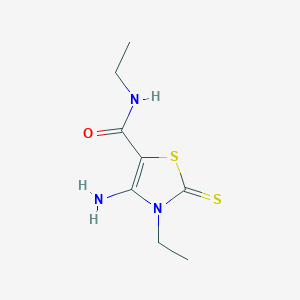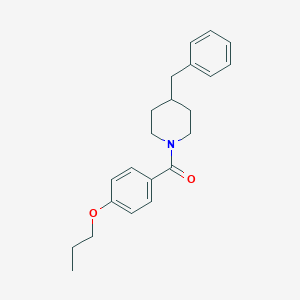![molecular formula C17H12N2O2S B256530 N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B256530.png)
N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide, also known as IKK inhibitor VII, is a small molecule compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is a potent inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival.
Mécanisme D'action
The mechanism of action of N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide involves the inhibition of the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of the NF-κB pathway. Inhibition of the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex leads to the accumulation of IκBα, which prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of target genes involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide in lab experiments include its potent inhibitory activity against the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex, its specificity towards the NF-κB pathway, and its low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its bioavailability and its potential off-target effects.
Orientations Futures
The future directions for the research on N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide include the development of more efficient synthesis methods, the identification of its potential off-target effects, and the evaluation of its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases. Furthermore, the development of more potent and selective inhibitors of the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide can be achieved by various methods, including the use of a microwave reactor, solid-phase synthesis, and solution-phase synthesis. The most common method involves the reaction of 2-aminothiophene-3-carboxylic acid with 2-nitrobenzaldehyde in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with acetic anhydride to yield N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide has been extensively studied in scientific research for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. Studies have shown that this compound is a potent inhibitor of the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex, which plays a crucial role in the regulation of the NF-κB pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival. Inhibition of the NF-κB pathway has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Propriétés
Nom du produit |
N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C17H12N2O2S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H12N2O2S/c20-16-12-4-1-3-11-10(6-7-13(19-16)15(11)12)9-18-17(21)14-5-2-8-22-14/h1-8H,9H2,(H,18,21)(H,19,20) |
Clé InChI |
FYEMGAFBYLDQQO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=CS4 |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B256451.png)
![3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B256452.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256453.png)
![ethyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B256456.png)
![methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B256457.png)
![3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B256458.png)
![Ethyl {2,4-dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetate](/img/structure/B256460.png)
![N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B256463.png)
![2-[(2E)-2-[(4-hexoxyphenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one](/img/structure/B256464.png)


![3-allyl-4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-1,3-thiazole-2(3H)-thione](/img/structure/B256471.png)
